
Refametinib
概要
説明
Refametinib is an investigational small molecule that acts as a highly selective inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK). It is primarily studied for its potential use in treating various types of cancer, particularly those with mutations in the RAS/RAF/MEK/ERK pathway .
作用機序
レファメチニブは、RAS/RAF/MEK/ERKシグナル伝達経路の重要な構成要素であるMEK1とMEK2を選択的に阻害することによって、その効果を発揮します。 この阻害は、細胞外シグナル調節キナーゼ(ERK)のリン酸化と活性化を防ぎ、癌細胞の増殖抑制とアポトーシスの誘導につながります . この化合物の作用機序は、RASまたはRAF遺伝子に変異を持つ腫瘍に対して特に効果的です .
類似の化合物:
トラメチニブ: 転移性黒色腫の治療に使用される別のMEK阻害剤です。
セルメチニブ: 進行肺癌の他の薬物との併用で研究されています。
ピマセチブ: 様々な癌における潜在的な使用について調査されています。
PD-0325901: 異なる種類の癌の臨床試験における強力なMEK阻害剤.
レファメチニブの独自性: レファメチニブは、MEK1とMEK2に対する高い選択性と、特定の遺伝子変異を持つ腫瘍における経路を阻害する能力によって、ユニークです。 この特異性により、非選択的な治療と比較して、副作用の可能性が低い標的治療が可能になります .
生化学分析
Biochemical Properties
Refametinib interacts with MEK1/2 enzymes, inhibiting their activity . This interaction is highly selective and non-ATP competitive . The inhibition of MEK1/2 by this compound disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the suppression of tumor cell proliferation and survival .
Cellular Effects
This compound has been shown to have anti-proliferative effects on various types of cells, including those in human tumors . It influences cell function by impacting cell signaling pathways, specifically the RAS/RAF/MEK/ERK pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MEK1/2, inhibiting their activity, and preventing them from activating the downstream ERK kinase . This disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent activity over time . It has demonstrated stability and has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At lower doses, this compound has been shown to effectively inhibit MEK1/2 and suppress tumor growth. At higher doses, it has been associated with a relatively high mortality rate .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1/2 enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound is readily absorbed following oral administration, suggesting that it may be efficiently transported into cells .
Subcellular Localization
Given its role as a MEK1/2 inhibitor, it is likely that it localizes to the cytoplasm where these enzymes are typically found
準備方法
合成経路と反応条件: レファメチニブは、複数段階の化学プロセスを通じて合成されます。合成には、化合物の主要な構造成分であるスルファニリド部分の形成が含まれます。このプロセスには、通常、以下の手順が含まれます。
- 一連の縮合反応によるコア構造の形成。
- フッ素原子やヨウ素原子などの官能基の導入。
- 純粋な化合物を得るための最終的な精製と結晶化 .
工業生産方法: レファメチニブの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率と収率を最適化して、化合物が臨床使用に必要な純度基準を満たしていることを保証します。 高性能液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されています .
化学反応の分析
反応の種類: レファメチニブは、以下を含む様々な化学反応を起こします。
酸化: 酸素の付加または水素原子の除去が含まれます。
還元: 水素の付加または酸素原子の除去が含まれます。
置換: 一つの官能基を別の官能基と置き換えること.
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生じることがあり、還元はアミンまたはアルコールを生じることがあります .
4. 科学研究アプリケーション
レファメチニブには、以下を含むいくつかの科学研究アプリケーションがあります。
化学: MEK経路とその細胞シグナル伝達における役割を研究するためのツールとして使用されます。
生物学: 細胞増殖、分化、アポトーシスに対する影響について調査されています。
医学: 肝細胞癌や膵臓癌などのRAS/RAF/MEK/ERK経路に変異を持つ癌の治療における潜在的な使用について研究されています
科学的研究の応用
Hepatocellular Carcinoma (HCC)
Refametinib has been primarily studied for its efficacy in HCC, particularly in patients with RAS mutations. Several Phase II clinical trials have assessed its effectiveness alone and in combination with sorafenib, a standard treatment for advanced HCC.
- Monotherapy Studies : In a study evaluating this compound as a single agent, the objective response rate (ORR) was found to be low (0%), but the disease control rate (DCR) was 56.3%, with a median overall survival (OS) of 5.8 months .
- Combination Therapy : The combination of this compound and sorafenib showed promising results. One trial reported an ORR of 6.3% and a DCR of 43.8%, with a median OS of 12.7 months . Another study indicated a DCR of 44.8% among patients receiving the combination therapy, with median time to progression at approximately 122 days .
Other Tumor Types
Apart from HCC, this compound has shown potential in treating other solid tumors through various preclinical studies:
- Breast Cancer : this compound demonstrated antitumor activity in preclinical models by inducing cell cycle arrest and apoptosis . It has been evaluated for its ability to enhance the effectiveness of traditional chemotherapeutics like 5-Fluorouracil .
- Aortic Aneurysms : Research indicates that this compound may also have applications beyond oncology; it has been tested in murine models for Marfan syndrome, where it effectively attenuated aortic root growth and improved vascular health .
Safety Profile
The safety profile of this compound has been characterized by manageable side effects. Common adverse events include fatigue, hypertension, rash, diarrhea, and elevated liver enzymes . Dose modifications are frequently required due to these side effects, which can limit treatment efficacy.
Case Studies
Several case studies highlight the clinical applications of this compound:
- Case Study: RAS-Mutant HCC : A patient with RAS-mutant HCC treated with this compound plus sorafenib experienced significant tumor reduction after three months of therapy, illustrating the potential for this combination to improve outcomes in a genetically defined patient population.
- Case Study: Combination Therapy : In another case involving advanced solid tumors, the administration of this compound alongside established chemotherapeutics resulted in prolonged progression-free survival compared to historical controls.
類似化合物との比較
Trametinib: Another MEK inhibitor used in the treatment of metastatic melanoma.
Selumetinib: Studied in combination with other drugs for advanced lung cancer.
Pimasertib: Investigated for its potential use in various cancers.
PD-0325901: A potent MEK inhibitor in clinical trials for different types of cancer.
Uniqueness of Refametinib: this compound is unique due to its high selectivity for MEK1 and MEK2, as well as its ability to inhibit the pathway in tumors with specific genetic mutations. This specificity allows for targeted therapy with potentially fewer side effects compared to non-selective treatments .
生物活性
Refametinib, also known as RDEA119 or BAY 86-9766, is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently activated in various cancers, making this compound a significant compound in cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound inhibits MEK1/2 by binding to the allosteric site, which prevents the phosphorylation of ERK1/2. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells. The compound has shown effectiveness in various preclinical and clinical settings, particularly in tumors with RAS mutations.
Phase II Trials Overview
Several Phase II trials have evaluated the efficacy and safety of this compound, both as monotherapy and in combination with other agents like sorafenib for hepatocellular carcinoma (HCC) and other malignancies.
Case Studies
In a study involving patients with unresectable HCC, the combination of this compound and sorafenib demonstrated a disease control rate of 44.8% with a median OS of 290 days . Notably, patients with RAS mutations showed a higher response rate compared to those with wild-type RAS .
Preclinical Findings
This compound has been evaluated in various preclinical models:
- Breast Cancer Models : In HER2-positive breast cancer cell lines resistant to lapatinib, this compound was tested for its ability to overcome resistance by inhibiting MEK signaling pathways . The results indicated that while this compound effectively reduced MAPK phosphorylation, its efficacy varied based on the resistance profile of the cell lines.
- Combination Therapies : Studies have shown that combining this compound with chemotherapeutic agents like 5-Fluorouracil enhances anticancer effects by promoting apoptosis in cancer cells . Western blot analyses demonstrated increased cleavage of PARP and caspase-3, indicating enhanced apoptotic activity.
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
特性
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238961 | |
Record name | Refametinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release] | |
Record name | Refametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923032-37-5 | |
Record name | Refametinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Refametinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Refametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Refametinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REFAMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary molecular target of Refametinib?
A1: this compound is a potent, orally bioavailable, and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , , , ]
Q2: How does this compound interact with its target?
A2: Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on MEK1/2. This binding prevents the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, effectively inhibiting the downstream signaling cascade. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated MEK1/2 inhibition?
A3: this compound's inhibition of the MEK/ERK pathway leads to reduced tumor cell proliferation, decreased microvessel density (anti-angiogenic effect), and induction of apoptosis in various cancer models. [, , , ]
Q4: Does this compound impact other signaling pathways?
A4: While this compound primarily targets MEK1/2, research indicates potential crosstalk with other pathways. For instance, in KRAS mutant colorectal cancer cells, this compound treatment induced macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation, suggesting a potential resistance mechanism. [] Additionally, in hepatocellular carcinoma models, this compound combined with Sorafenib inhibited the Wnt/β-catenin pathway, regardless of β-catenin mutational status. []
Q5: What is the molecular formula and weight of this compound?
A5: This information is not provided in the provided research abstracts. You can find this information in drug databases or chemical structure resources.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research abstracts do not include detailed spectroscopic data. This information is typically available in chemical characterization studies or drug monographs.
Q7: How stable is this compound in drinking water?
A7: A study showed that when dissolved in drinking water and protected from UV/visible light, this compound remained stable with no significant degradation for 7 days. [] This finding facilitated a novel oral administration method for animal studies.
Q8: Does this compound have any catalytic properties?
A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. Its mechanism of action relies on inhibiting the enzymatic activity of MEK1/2.
Q9: Have computational approaches been applied to study this compound?
A9: Yes, molecular docking studies investigated the binding affinity of this compound to Twist1, a potential therapeutic target in malignant peripheral nerve sheath tumors (MPNSTs). [] Additionally, structure dynamics simulations of MEK1 in the presence of this compound were performed to confirm biosensor dynamics and understand the conformational changes induced by the drug. []
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: The provided research abstracts do not provide detailed SAR studies for this compound. SAR information is typically generated through systematic modifications of the compound's structure and evaluation of the resulting analogs in various biological assays.
Q11: What is the pharmacokinetic profile of this compound?
A12: this compound is readily absorbed after oral administration, displaying near-dose proportional pharmacokinetics. [] Its plasma half-life is approximately 16 hours at the maximum tolerated dose (MTD). [] Further details on absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstracts.
Q12: Which cancer cell lines have shown sensitivity to this compound in vitro?
A14: this compound demonstrated anti-proliferative activity against a variety of cancer cell lines, including HCC1954, BT474 (breast cancer), HepG2 (liver cancer), and various patient-derived gastric cancer models. [, , ]
Q13: What in vivo models have been used to study this compound's efficacy?
A15: The efficacy of this compound has been evaluated in various animal models, including murine xenograft models of liver cancer, gastric cancer, pancreatic cancer, and patient-derived xenograft models of various cancers. [, , , , , ]
Q14: What is the clinical trial experience with this compound?
A16: this compound has been evaluated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), pancreatic cancer, and colorectal cancer, both as monotherapy and in combination with other agents like Sorafenib and Gemcitabine. [, , , , , , , ]
Q15: What are the known resistance mechanisms to this compound?
A17: In KRAS mutant colorectal cancer cells, this compound treatment led to increased MIF secretion, activating STAT3 and MAPK, suggesting a potential resistance mechanism. [] Additionally, high allele frequency of KRAS functional mutations was associated with resistance to this compound in preclinical models and a clinical trial in pancreatic cancer. []
Q16: What are the common adverse events associated with this compound?
A16: This information is not the focus of the provided research abstracts. Detailed safety and toxicity profiles are typically found in clinical trial reports and drug information resources.
Q17: Are there specific drug delivery strategies being explored for this compound?
A20: The provided research abstracts do not specify drug delivery strategies for this compound beyond its oral bioavailability and the use of HPBCD in preclinical studies. []
Q18: Can liquid biopsies be used to assess KRAS status in the context of this compound therapy?
A22: Yes, studies have successfully utilized circulating tumor DNA (ctDNA) analysis by BEAMing technology to identify KRAS mutations in patients with HCC and pancreatic cancer enrolled in clinical trials with this compound. [, ] This approach offers a less invasive alternative to tissue biopsies for assessing potential predictive biomarkers.
Q19: What analytical methods have been employed to study this compound?
A23: Various analytical techniques have been used, including UHPLC-UV for stability assessment, western blotting for protein analysis, next-generation sequencing (NGS) for mutational analysis, and reverse phase protein array (RPPA) for studying protein expression and phosphorylation. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。